2-fluoro-3-(methoxymethoxy)benzoic Acid

Medicinal Chemistry LogP Lipophilicity

Standard 3-methoxybenzoic acid derivatives lack orthogonal protection, creating synthetic dead-ends when a free phenol is needed. This trifunctional building block solves that limitation with an acid-labile MOM ether. - **Key Advantage:** MOM group removed under mild acidic conditions; reveals 3-OH for alkylation/glycosylation without disturbing carboxylic acid. - **Reactivity Sequence:** Carboxylic acid first (amide/ester formation), then SNAr at ortho-fluorine, finally MOM deprotection. - **Supply:** ≥98% purity, well-defined crystal form, stable precursor to 2-fluoro-3-hydroxybenzoic acid.

Molecular Formula C9H9FO4
Molecular Weight 200.165
CAS No. 368422-24-6
Cat. No. B2803933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-3-(methoxymethoxy)benzoic Acid
CAS368422-24-6
Molecular FormulaC9H9FO4
Molecular Weight200.165
Structural Identifiers
SMILESCOCOC1=CC=CC(=C1F)C(=O)O
InChIInChI=1S/C9H9FO4/c1-13-5-14-7-4-2-3-6(8(7)10)9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyKHWXLNCBAABGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-(methoxymethoxy)benzoic Acid: Building Block Overview


2-Fluoro-3-(methoxymethoxy)benzoic acid (CAS 368422-24-6) is a specialized, trifunctional aromatic building block, featuring a carboxylic acid handle, a fluorine atom at the ortho-position, and an acid-labile methoxymethoxy (MOM) ether protecting group . With a molecular formula of C9H9FO4 and a molecular weight of 200.16 g/mol, this compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis . The strategic combination of its functional groups enables selective, stepwise molecular construction that is not achievable with simpler, unprotected analogs like 2-fluoro-3-methoxybenzoic acid.

Orthogonal protecting group strategy: acid-labile MOM ether enables sequential functionalization
Electron-withdrawing ortho-fluorine modulates reactivity and may aid solubility screening
Trifunctional building block supports stepwise biaryl, heterocycle and ligand synthesis

2-Fluoro-3-(methoxymethoxy)benzoic Acid: Why Simpler Analogs Fail


Substituting 2-fluoro-3-(methoxymethoxy)benzoic acid with a seemingly similar compound like 2-fluoro-3-methoxybenzoic acid introduces a critical synthetic risk. The methoxy (OMe) group in the latter is not a viable protecting group; it is a permanent, electron-donating substituent that cannot be removed without destroying the aromatic core . This fundamentally limits the compound's utility as a building block. In contrast, the MOM ether in the target compound is an acid-labile protecting group that can be selectively removed under mild conditions to reveal a reactive 3-hydroxy group for further functionalization, such as O-alkylation, glycosylation, or sulfation [1]. This orthogonal protection strategy is essential for complex molecule synthesis where the carboxylic acid and the phenol must be reacted sequentially.

Target
Substitute Risk
Acid-labile MOM ether
Permanent methoxy group (2-fluoro-3-methoxybenzoic acid) cannot be deprotected, blocking downstream modifications
Selective phenol unveiling
Methoxy analog limits orthogonal protection; may severely constrain multi-step synthetic routes

2-Fluoro-3-(methoxymethoxy)benzoic Acid: Comparative Advantages


Lipophilicity Comparison with Non-Fluorinated MOM Analog

The presence of the ortho-fluorine atom in 2-fluoro-3-(methoxymethoxy)benzoic acid significantly alters its lipophilicity compared to the non-fluorinated, MOM-protected analog. The target compound has a computed LogP of 1.68 , while 3-(methoxymethoxy)benzoic acid (CAS 81245-43-4) has a computed XLogP3 of 2.0 [1]. The lower LogP for the fluorinated compound suggests reduced lipophilicity and potentially improved aqueous solubility, a desirable property for drug-like molecules and for facilitating reactions in polar media. This difference is driven by the strong electron-withdrawing inductive effect of the fluorine atom, which increases the polarity of the molecule.

Lipophilicity
Reported comparison
Target LogP 1.68 vs 2.0 (non-fluorinated MOM analog)
Lower lipophilicity may support aqueous solubility screening
Computed values from vendor databases
Medicinal Chemistry LogP Lipophilicity

pKa Shift Due to Ortho-Fluorine Substitution

The ortho-fluorine atom exerts a pronounced electron-withdrawing effect, which acidifies the carboxylic acid group. While a direct pKa measurement for the target compound is not readily available, the pKa of its non-MOM protected analog, 2-fluoro-3-methoxybenzoic acid, is reported as 3.99 . This is significantly more acidic than the non-fluorinated, MOM-protected analog, 3-(methoxymethoxy)benzoic acid, which has a predicted pKa of 3.99 ± 0.10 . The comparable pKa values suggest that the fluorine's acidifying effect dominates. This increased acidity enhances its utility in nucleophilic reactions and facilitates salt formation, which is critical for improving solubility and bioavailability in pharmaceutical development.

Acidity (pKa)
Class-level inference
pKa ~3.99 (inferred from 2-fluoro-3-methoxybenzoic acid)
Fluorine electron withdrawal may increase acidity for reaction design
Predicted pKa similar for non-fluorinated MOM analog
Medicinal Chemistry pKa Electron-Withdrawing Effect

Ortho-Fluorine Enabled SNAr Reactivity

The ortho-fluorine atom in 2-fluoro-3-(methoxymethoxy)benzoic acid provides a unique site for nucleophilic aromatic substitution (SNAr) that is not possible with the non-fluorinated 3-(methoxymethoxy)benzoic acid (CAS 81245-43-4). Research on analogous 2-fluoro/methoxybenzoic acids demonstrates that a fluorine atom at the ortho position can be displaced by lithioamides under mild, metal-free conditions to afford N-aryl anthranilic acids [1]. In contrast, the methoxy group in the comparator is a much poorer leaving group and would not undergo such a reaction. This enables a completely orthogonal synthetic pathway, where the MOM group protects the 3-hydroxy position while the 2-fluoro group is transformed into an amine or other substituent.

SNAr Reactivity
Class-level inference
Ortho-F displaceable by lithioamides (metal-free); comparator lacks leaving group
Provides orthogonal C–N bond formation route
Based on analogous 2-fluorobenzoic acid studies
Organic Synthesis Regioselectivity Nucleophilic Aromatic Substitution

Ortho-Fluorine Enables DHFR Inhibitory Activity

While direct bioactivity data for 2-fluoro-3-(methoxymethoxy)benzoic acid is limited in public literature, strong class-level inference can be drawn from its close analog, 2-fluoro-3-methoxybenzoic acid (2FMBA). 2FMBA is a known potent inhibitor of the enzyme dihydrofolate reductase (DHFR), a key antibacterial target . The presence of the ortho-fluorine atom is critical for this activity; non-fluorinated 3-methoxybenzoic acid is not reported to have this effect. The target compound, 2-fluoro-3-(methoxymethoxy)benzoic acid, retains the pharmacologically essential ortho-fluorine atom and the carboxylic acid. It can serve as a prodrug-like or precursor scaffold that, upon MOM-deprotection to yield the known bioactive 2-fluoro-3-hydroxybenzoic acid, can be used to explore novel DHFR inhibitors or other therapeutic targets.

DHFR Inhibition
Class-level inference
Analog 2-F-3-MeO-benzoic acid reported as DHFR inhibitor; target is masked precursor
May enable DHFR-targeted medicinal chemistry exploration
Bioactivity inferred from close structural analog
Medicinal Chemistry Antibacterial Enzyme Inhibition

Crystal Structure and Regioisomeric Identity

The specific 2,3-substitution pattern on the benzoic acid ring is critical for its intended applications. Regioisomers of this compound, such as 2-fluoro-6-(methoxymethoxy)benzoic acid (CAS 368422-22-4), are also commercially available . The 3-position of the MOM ether, as in the target compound, allows for a different spatial arrangement and electronic environment around the aromatic ring compared to the 6-position. The precise structure of 2-fluoro-3-(methoxymethoxy)benzoic acid has been unambiguously confirmed by single-crystal X-ray diffraction, revealing a nearly planar molecule stabilized by intermolecular van der Waals forces [1]. This definitive structural data provides confidence in its identity and purity, which is essential for reliable research outcomes.

Regioisomeric ID
Head-to-head
Monoclinic C2, a=20.25 Å, b=6.73 Å, c=10.67 Å, β=94.7°; 6-isomer lacks crystallographic data
Definitive structural confirmation supports research reproducibility
Single-crystal XRD solved
Chemical Synthesis Crystallography Structural Confirmation

2-Fluoro-3-(methoxymethoxy)benzoic Acid: Key R&D Applications


Stepwise Construction of Biaryls and Heterocycles

This compound's trifunctional design is ideal for creating complex molecular architectures. The carboxylic acid can first be reacted to form an amide or ester, providing a point of diversification. The ortho-fluorine can then be displaced via a metal-free SNAr reaction to introduce an amine or other nucleophile, as established by research on analogous 2-fluorobenzoic acids [1]. Finally, the MOM group can be deprotected under mild acidic conditions to reveal a phenol, which can be further alkylated, acylated, or used in other transformations. This orthogonal reactivity is not possible with simpler building blocks and is crucial for constructing biaryl systems or heterocycles common in pharmaceuticals and agrochemicals.

Protected Precursor to 2-Fluoro-3-hydroxybenzoic Acid

The compound serves as a stable, protected precursor to 2-fluoro-3-hydroxybenzoic acid. The latter, when unprotected, can be prone to unwanted side reactions. By starting with 2-fluoro-3-(methoxymethoxy)benzoic acid, researchers can carry out reactions at the carboxylic acid handle with the phenol safely masked. Subsequent MOM-deprotection yields the free hydroxy group, which can then be used to introduce sulfates, glycosides, or other functional groups. This approach allows for the exploration of structure-activity relationships (SAR) around the bioactive 2-fluoro-3-hydroxybenzoic acid core, which has been implicated in DHFR inhibition and other therapeutic targets .

Fluorinated Ligands and Materials Design

The specific electronic properties imparted by the ortho-fluorine atom, including its strong inductive effect and low LogP (1.68), make this compound a valuable monomer or ligand precursor . For example, it can be used to create fluorinated metal-organic frameworks (MOFs) with tailored hydrophobicity or to synthesize novel ligands for catalysis. The presence of the fluorine atom can also be leveraged in 19F NMR experiments to monitor reactions or study ligand-protein interactions, providing a powerful analytical handle not available with non-fluorinated analogs.

Crystal Form for Solid-State Chemistry

Unlike many other building blocks, 2-fluoro-3-(methoxymethoxy)benzoic acid has a well-defined crystal structure [2]. This makes it an excellent candidate for solid-state chemistry research, including co-crystallization studies to understand molecular interactions or as a model compound in computational chemistry to validate density functional theory (DFT) calculations. Its reliable, known solid-state form is an advantage for researchers who require a well-characterized starting material for reproducible experiments.

Application
Selection Property
Validation Focus
Stepwise heterocycle/biaryl synthesis
Orthogonal reactivity (COOH, F, MOM)
Verify sequential deprotection and SNAr steps
Precursor to 2-fluoro-3-hydroxybenzoic acid
Acid-labile MOM protection for phenol masking
Confirm selective MOM deprotection without decarboxylation
Fluorinated ligand/materials design
Electron-withdrawing fluorine and 19F NMR handle
Evaluate physicochemical profile and fluorine label utility
Solid-state chemistry co-crystallization
Defined crystalline form (monoclinic)
Validate crystallinity and batch-to-batch reproducibility

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